6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-28-13-5-4-12-9-16(22-15(12)10-13)20(27)21-11-19-24-23-18-7-6-14(25-26(18)19)17-3-2-8-29-17/h2-10,22H,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCKVAZBASTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure that includes an indole moiety, a triazolo-pyridazine core, and a methoxy group. The presence of these functional groups is significant for its biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Many triazolo-pyridazine derivatives have shown promising results against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
In Vitro Studies
In vitro evaluations have demonstrated that the compound exhibits moderate cytotoxicity against several cancer cell lines. For instance, a related study highlighted that compounds similar to this one showed IC₅₀ values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Case Studies
- C-Met Kinase Inhibition : A study evaluated the inhibitory activity of triazolo-pyridazine derivatives on c-Met kinase, revealing that certain compounds had IC₅₀ values comparable to established inhibitors like Foretinib .
- Apoptosis Induction : The same study reported that the most effective compounds could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle, indicating a mechanism for their anticancer effects .
Anticancer Therapy
The promising cytotoxicity profile suggests potential applications in cancer therapy, particularly for tumors overexpressing c-Met. The structural features of the compound may allow for further optimization to enhance efficacy and selectivity.
Anti-inflammatory Applications
Given the anti-inflammatory potential observed in related compounds, this compound could also be explored for therapeutic applications in inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with other indole-carboxamide derivatives, such as 6-methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide (Compound 141) . Key differences include:
- Core Heterocycle : The target compound uses a triazolo-pyridazine scaffold, whereas Compound 141 employs a thiazole ring.
- Substituents : A thiophen-2-yl group in the target compound contrasts with the 4-phenyl group in Compound 141.
- Linker and Position : The methylene linker in the target compound connects to the indole’s 2-carboxamide position, while Compound 141 links to the 3-carboxamide position.
Pharmacological Implications
- Solubility : The triazolo-pyridazine core likely reduces solubility relative to thiazole-based analogs due to increased aromaticity and planar rigidity.
- Synthetic Complexity : The triazolo-pyridazine scaffold requires multi-step synthesis, whereas thiazole derivatives like Compound 141 are more straightforward to prepare .
Limitations in Available Data
Direct pharmacological comparisons are challenging due to the absence of published activity data for the target compound. However, structural analogs suggest that modifications to the heterocyclic core and substituents significantly alter target selectivity and potency. For example, thiazole-containing compounds like 141 are reported to exhibit moderate kinase inhibitory activity, but the impact of substituting thiophene and triazolo-pyridazine remains unexplored .
Vorbereitungsmethoden
Cyclocondensation for Triazole Ring Formation
The triazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation of hydrazine derivatives with pyridazine precursors. A validated approach involves reacting 5-amino-6-hydrazinylpyridazine with orthoesters or carbonyl compounds under acidic conditions to annulate the triazole ring. For instance, heating 5-amino-6-hydrazinylpyridazine with triethyl orthoformate in acetic acid yields the triazolo[4,3-b]pyridazine core.
Key Reaction Conditions :
Functionalization of the Triazole Nitrogen with a Methylamine Linker
Mannich Reaction for Methylaminomethylation
The methylamine linker is installed via Mannich reaction, where the triazole nitrogen reacts with formaldehyde and ammonium chloride. Patent methods describe analogous functionalization of imidazo[1,5-a]imidazol-2-ones using paraformaldehyde and dimethylamine in refluxing ethanol.
Procedure :
- 3H-Triazolo[4,3-b]pyridazine is treated with formaldehyde (37% aq.) and ammonium chloride in ethanol at 60°C for 12 hours.
- The resulting 3-aminomethyl-triazolo[4,3-b]pyridazine is isolated via column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Synthesis of 6-Methoxy-1H-Indole-2-Carboxylic Acid
Directed Lithiation for Methoxy Group Installation
The 6-methoxy substituent on indole is introduced via directed ortho metalation. Starting from 1H-indole-2-carboxylic acid , protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group enables selective lithiation at position 6.
Steps :
- Boc-protection : Indole is treated with Boc2O in THF with DMAP catalyst.
- Lithiation : LDA (2 equiv.) at -78°C in THF, followed by quenching with methyl iodide.
- Deprotection : HCl in dioxane removes the Boc group, yielding 6-methoxy-1H-indole-2-carboxylic acid.
Amide Bond Formation: Coupling the Indole and Triazolo-Pyridazine Moieties
Carbodiimide-Mediated Coupling
The final amide bond is formed using carbodiimide reagents. 6-Methoxy-1H-indole-2-carboxylic acid is activated with HATU or EDCl/HOBt and reacted with 3-aminomethyl-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine .
Protocol :
- Activation : Carboxylic acid (1 equiv.) is stirred with EDCl (1.2 equiv.) and HOBt (1.1 equiv.) in DMF at 0°C for 30 minutes.
- Coupling : Intermediate A (1 equiv.) and DIPEA (2 equiv.) are added, and the mixture is stirred at room temperature for 24 hours.
- Workup : The product is purified via recrystallization (EtOAc/hexane).
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O gradient) shows ≥98% purity, confirming successful synthesis.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H NMR identifies the methoxy group (singlet at δ 3.8–4.0 ppm) and thiophene protons (multiplet at δ 7.0–7.5 ppm). C NMR confirms the triazolopyridazine carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 379.39) and fragments (e.g., loss of methoxy group, m/z 348) .
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Methodological Answer :
Contradictions may arise from assay conditions (e.g., cell lines, incubation time) or compound stability. To address this:
- Assay Replication : Standardize protocols (e.g., use HepG2 cells, 48-hour incubation, 10% FBS) and include positive controls (e.g., doxorubicin) .
- Stability Testing : Perform HPLC-MS post-assay to detect degradation products (e.g., hydrolyzed amide bonds in acidic buffers) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with Tukey’s post hoc test) and exclude outliers from compromised batches .
Advanced Question: What computational strategies predict binding modes to biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to model interactions. Prioritize hydrogen bonds between the carboxamide group and kinase hinge region (e.g., Met793) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2.0 Å) and free energy (MM-PBSA) to validate poses .
- SAR Analysis : Corrogate substituent effects (e.g., thiophene vs. phenyl analogs) using 3D-QSAR models in Schrödinger .
Advanced Question: How can metabolic stability be improved without compromising potency?
Q. Methodological Answer :
- Structural Modifications :
- In Vitro Assays :
- Test microsomal stability (human liver microsomes, NADPH, 1 hour) and monitor parent compound depletion via LC-MS/MS .
- Measure logP (shake-flask method) to ensure optimal lipophilicity (target logP 2–3) .
- In Vivo PK : Administer modified analogs to Sprague-Dawley rats and profile plasma half-life (target t >4 hours) .
Advanced Question: What strategies mitigate toxicity risks identified in preliminary studies?
Q. Methodological Answer :
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity over hERG channels and cytochrome P450 isoforms .
- Genotoxicity Assays : Conduct Ames tests (TA98 strain) and micronucleus assays in CHO-K1 cells to rule out mutagenicity .
- Dose Optimization : Establish MTD (maximum tolerated dose) in BALB/c mice via escalating doses (5–50 mg/kg) and monitor liver enzymes (ALT/AST) .
Basic Question: What solvents and conditions are optimal for recrystallization?
Q. Methodological Answer :
- Solvent Selection : Use ethanol/water (4:1 v/v) for high-yield recrystallization. Avoid DMSO due to high boiling point .
- Temperature Control : Dissolve the compound at 70°C and cool gradually to 4°C for 24 hours to form needle-shaped crystals .
- Purity Check : Analyze crystals via powder XRD to confirm monoclinic lattice structure (characteristic peaks at 2θ = 10–30°) .
Advanced Question: How can reaction yields be improved during scale-up?
Q. Methodological Answer :
- Process Optimization :
- Replace batch reactions with flow chemistry for triazolopyridazine formation (residence time 30 minutes, 100°C) .
- Use catalytic Pd/C (5 mol%) for hydrogenation steps under 50 psi H .
- Byproduct Mitigation : Employ scavenger resins (e.g., QuadraSil MP) to remove unreacted aldehydes .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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